

# An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate

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## Compound of Interest

**Compound Name:** 5-Chloro-2-methylphenyl isocyanate

**Cat. No.:** B021075

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **5-Chloro-2-methylphenyl isocyanate**, a key chemical intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

## Molecular Structure and Properties

**5-Chloro-2-methylphenyl isocyanate**, with the CAS Number 40411-27-6, is an aromatic isocyanate featuring a chlorine atom and a methyl group on the phenyl ring.<sup>[1]</sup> The isocyanate functional group (-N=C=O) makes it a reactive compound, particularly useful in the synthesis of ureas, carbamates, and other derivatives.

## Molecular Identifiers and Weight

The fundamental properties and identifiers of **5-Chloro-2-methylphenyl isocyanate** are summarized in the table below.

Identifier	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> CINO[2]
Molecular Weight	167.59 g/mol [1]
Canonical SMILES	Cc1ccc(Cl)cc1N=C=O[1]
InChI Key	XEMUTFNBAICJEO-UHFFFAOYSA-N[1]
CAS Number	40411-27-6[1]

## Physicochemical Properties

A summary of the key physicochemical properties is provided below, offering a snapshot of the compound's characteristics.

Property	Value
Appearance	Colorless liquid
Boiling Point	115 °C at 5 mmHg[1]
Density	1.226 g/mL at 25 °C[1]
Refractive Index	n <sub>20/D</sub> 1.556[1]

## Synthesis Protocol

The synthesis of **5-Chloro-2-methylphenyl isocyanate** is typically achieved through the phosgenation of its corresponding amine precursor, 5-chloro-2-methylaniline. For enhanced safety and ease of handling, triphosgene, a solid phosgene equivalent, is often employed. The following is a detailed experimental protocol adapted from a general method for the synthesis of isocyanates.

### Synthesis of 5-Chloro-2-methylphenyl isocyanate from 5-chloro-2-methylaniline

This procedure outlines the conversion of 5-chloro-2-methylaniline to **5-Chloro-2-methylphenyl isocyanate** using triphosgene in a biphasic solvent system.

**Materials:**

- 5-chloro-2-methylaniline
- Triphosgene
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath
- Three-necked round-bottomed flask
- Mechanical stirrer
- Separatory funnel
- Rotary evaporator
- Kugelrohr distillation apparatus

**Procedure:**

- Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 5-chloro-2-methylaniline (1 equivalent).
- Addition of Solvents: Add dichloromethane (approximately 4 mL per mmol of amine) and an equal volume of saturated aqueous sodium bicarbonate solution.
- Cooling: Cool the biphasic mixture in an ice bath with vigorous stirring.
- Addition of Triphosgene: Carefully add triphosgene (approximately 0.33 equivalents) to the stirring mixture in a single portion.
- Reaction: Continue stirring the reaction mixture in the ice bath for 15-20 minutes.

- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extraction: Extract the aqueous layer with three portions of dichloromethane.
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
- Purification: Purify the crude product by Kugelrohr distillation under high vacuum to obtain the pure **5-Chloro-2-methylphenyl isocyanate**.

## Spectroscopic Characterization

The structural confirmation of the synthesized **5-Chloro-2-methylphenyl isocyanate** is crucial. The following are the standard experimental protocols for its characterization using modern spectroscopic techniques. The Raman and infrared spectra of this compound have been previously reported.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

### <sup>1</sup>H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) in an NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring.

### <sup>13</sup>C NMR Spectroscopy Protocol:

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR.

- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the isocyanate carbon.

## Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Absorption Bands: A strong and characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275  $\text{cm}^{-1}$ . Other bands will correspond to the aromatic C-H and C=C stretching, and C-Cl stretching.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition: Obtain the mass spectrum.
- Expected Data: For ESI, the spectrum is predicted to show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at an  $\text{m/z}$  of approximately 168.02.<sup>[2]</sup> The EI spectrum would show the molecular ion peak and characteristic fragmentation patterns.

## Visualizations

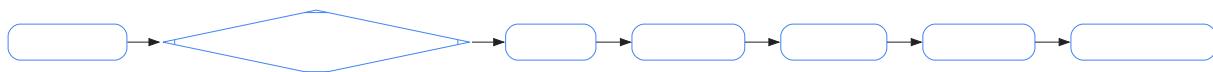
## Molecular Structure

The following diagram illustrates the two-dimensional structure of **5-Chloro-2-methylphenyl isocyanate**.

Caption: Molecular structure of **5-Chloro-2-methylphenyl isocyanate**.

## Synthetic Workflow

This diagram outlines the key steps in the synthesis and purification of **5-Chloro-2-methylphenyl isocyanate**.



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Caption: Experimental workflow for the synthesis of **5-Chloro-2-methylphenyl isocyanate**.

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## References

- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. PubChemLite - 5-chloro-2-methylphenyl isocyanate (C<sub>8</sub>H<sub>6</sub>ClNO) [pubchemlite.lcsb.uni.lu]
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